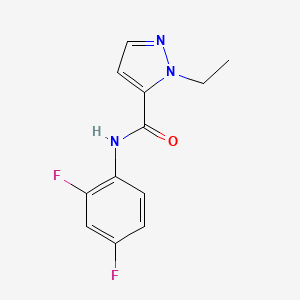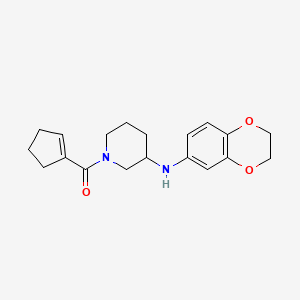![molecular formula C25H28N2O2 B6131588 2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6131588.png)
2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, commonly known as PAC-1, is a small molecule that has shown promising results in cancer research. PAC-1 has been studied extensively for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells selectively.
Mecanismo De Acción
The mechanism of action of PAC-1 involves the activation of procaspase-3, a proenzyme that is involved in the apoptosis pathway. PAC-1 binds to procaspase-3 and induces its activation, leading to the cleavage of downstream targets and ultimately resulting in apoptosis. PAC-1 has been shown to induce apoptosis selectively in cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
PAC-1 has been shown to induce apoptosis selectively in cancer cells, leading to the inhibition of tumor growth. PAC-1 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, PAC-1 has been shown to enhance the effectiveness of chemotherapy drugs when used in combination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PAC-1 is its ability to induce apoptosis selectively in cancer cells, making it a promising candidate for cancer treatment. PAC-1 is also relatively easy to synthesize, making it accessible for laboratory experiments. However, one of the limitations of PAC-1 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For PAC-1 research include exploring its potential in combination therapy with other anticancer agents, investigating its potential as a radiosensitizer, and developing more soluble analogs. Additionally, further research is needed to understand the mechanism of action of PAC-1 and to identify biomarkers that can predict its efficacy in cancer treatment.
Conclusion
In conclusion, PAC-1 is a promising candidate for cancer treatment due to its ability to induce apoptosis selectively in cancer cells. The synthesis of PAC-1 is relatively simple, and it has been shown to inhibit tumor growth and enhance the effectiveness of chemotherapy drugs when used in combination. Future research directions for PAC-1 include exploring its potential in combination therapy, investigating its potential as a radiosensitizer, and developing more soluble analogs.
Métodos De Síntesis
The synthesis of PAC-1 involves the reaction of 1-benzyl-4-piperidone with cyclohexane-1,3-dione in the presence of ammonium acetate. The reaction produces PAC-1 as a yellow solid with a melting point of 175-177°C. The synthesis of PAC-1 is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
PAC-1 has been studied extensively for its potential as an anticancer agent. Several studies have shown that PAC-1 induces apoptosis in cancer cells selectively, making it a promising candidate for cancer treatment. PAC-1 has been shown to induce apoptosis in several cancer cell lines, including breast cancer, prostate cancer, and glioblastoma.
Propiedades
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-24-15-21(20-9-5-2-6-10-20)16-25(29)23(24)17-26-22-11-13-27(14-12-22)18-19-7-3-1-4-8-19/h1-10,17,21-22,28H,11-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBFWJNMVGIRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-isopropyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131505.png)
![N'-[4-(allyloxy)-2-hydroxybenzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B6131512.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine](/img/structure/B6131520.png)
![3-(1-piperidinyl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one](/img/structure/B6131522.png)
![1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6131529.png)
![1-mesityl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6131544.png)
methanol](/img/structure/B6131559.png)
![1-ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]piperazine hydrochloride](/img/structure/B6131567.png)
![4-[(4-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6131578.png)

![2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6131601.png)
![(2-{[4-(allyloxy)-3-iodo-5-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6131602.png)

![2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 2-(2-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6131606.png)